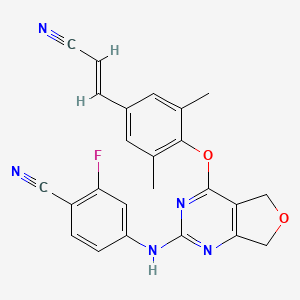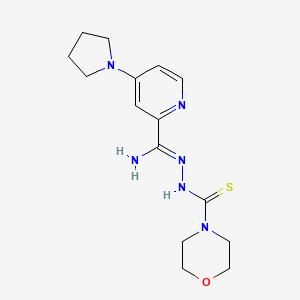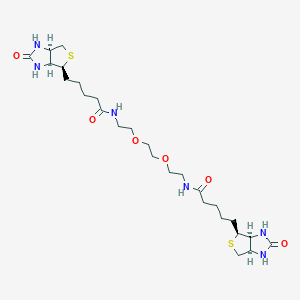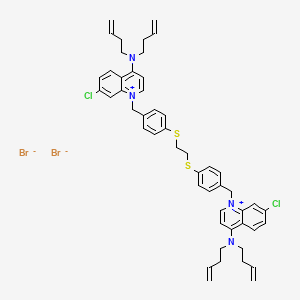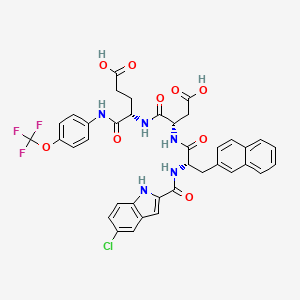![molecular formula C33H41NO6S B12404872 2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)
2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Integrase-LEDGF/p75 allosteric inhibitor 1 is a compound designed to inhibit the interaction between the human immunodeficiency virus 1 (HIV-1) integrase and its cellular cofactor, lens epithelium-derived growth factor p75 (LEDGF/p75). This interaction is crucial for the integration of the HIV-1 genome into the host cell’s DNA, a key step in the viral replication cycle. By disrupting this interaction, Integrase-LEDGF/p75 allosteric inhibitor 1 exhibits potent anti-HIV-1 activity, making it a promising candidate for antiretroviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Integrase-LEDGF/p75 allosteric inhibitor 1 involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Integrase-LEDGF/p75 allosteric inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of the benzene scaffold, each with different functional groups that enhance the compound’s binding affinity and specificity for the HIV-1 integrase .
Scientific Research Applications
Integrase-LEDGF/p75 allosteric inhibitor 1 has several scientific research applications:
Chemistry: Used as a model compound to study the interaction between small molecules and protein targets.
Biology: Investigates the role of LEDGF/p75 in cellular processes and its interaction with HIV-1 integrase.
Medicine: Explores its potential as an antiretroviral drug for the treatment of HIV-1 infection.
Industry: Utilized in the development of new antiretroviral therapies and in the study of drug resistance mechanisms
Mechanism of Action
Integrase-LEDGF/p75 allosteric inhibitor 1 exerts its effects by binding to the LEDGF/p75 binding site on the HIV-1 integrase. This binding disrupts the interaction between the integrase and LEDGF/p75, preventing the integration of the viral genome into the host cell’s DNA. Additionally, the compound promotes hyper-multimerization of the integrase, leading to the production of defective viral particles .
Comparison with Similar Compounds
BDM-2: Another potent integrase-LEDGF/p75 allosteric inhibitor with a similar mechanism of action.
MUT101: Exhibits dual anti-HIV-1 activity at both integration and post-integration stages.
MUT872, MUT884, MUT916: Other compounds in the same series with varying degrees of potency and specificity.
Uniqueness: Integrase-LEDGF/p75 allosteric inhibitor 1 is unique due to its high binding affinity and specificity for the LEDGF/p75 binding site on the HIV-1 integrase. It also exhibits potent anti-HIV-1 activity, even against strains resistant to other classes of antiretroviral drugs .
Properties
Molecular Formula |
C33H41NO6S |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methyl-3,4-dihydro-2H-chromen-6-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C33H41NO6S/c1-18-12-13-23(17-19(18)2)27-21(4)28(25-14-15-26-24(20(25)3)11-10-16-39-26)29(22(5)30(27)34-41(9,37)38)31(32(35)36)40-33(6,7)8/h12-15,17,31,34H,10-11,16H2,1-9H3,(H,35,36) |
InChI Key |
JCQVWFOOYKCORR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=C(C(=C2NS(=O)(=O)C)C)C(C(=O)O)OC(C)(C)C)C3=C(C4=C(C=C3)OCCC4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


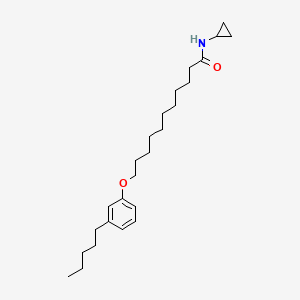
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
